Melting Point Depression of 40–73 °C Versus 6-Halo, 6-Alkyl, and 6-Alkoxy Analogs
The 6-CF3 derivative exhibits a melting point of 198–201 °C , which is substantially lower than all common 6-substituted benzothiophene-2-carboxylic acid analogs. The unsubstituted parent melts at 236–245 °C , 6-chloro at 271–274 °C , 6-bromo at 262–265 °C , 6-methyl at 243–244 °C , and 6-methoxy at approximately 248–249 °C [1]. The 6-CF3 compound therefore provides a minimum melting point advantage of 38 °C over the 6-methyl analog and up to 73 °C over the 6-chloro analog.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 198–201 °C |
| Comparator Or Baseline | Unsubstituted: 236–245 °C; 6-Cl: 271–274 °C; 6-Br: 262–265 °C; 6-CH3: 243–244 °C; 6-OCH3: ~248–249 °C |
| Quantified Difference | Δmp = -38 to -73 °C relative to comparators |
| Conditions | Differential scanning calorimetry / capillary melting point (vendor data; ambient pressure) |
Why This Matters
A lower melting point reduces energy requirements for melt-based processing, facilitates amorphous solid dispersion formulation, and improves handling during scale-up, directly impacting procurement decisions for process research and pre-formulation development.
- [1] Molaid, 6-Methoxybenzo[b]thiophene-2-carboxylic acid (CAS 102539-79-7), Melting Point: 248.5–249 °C. View Source
